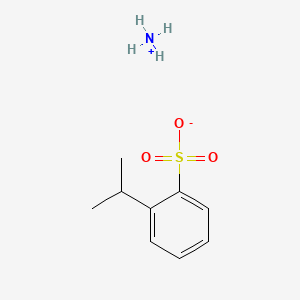
Ammonium cumenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium cumenesulfonate is an organic compound with the molecular formula C9H15NO3S and a molecular weight of 217.29 g/mol. This compound is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an ammonium salt and an isopropyl group. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of benzenesulfonic acid, (1-methylethyl)-, ammonium salt typically involves the sulfonation of isopropylbenzene (cumene) followed by neutralization with ammonium hydroxide. The reaction conditions often include the use of sulfuric acid as the sulfonating agent and controlled temperatures to ensure the selective formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Ammonium cumenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups using reagents such as halides or alkylating agents. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents.
Scientific Research Applications
Ammonium cumenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, (1-methylethyl)-, ammonium salt involves its ability to interact with various molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. Additionally, the isopropyl group can enhance the compound’s hydrophobic interactions, influencing its solubility and bioavailability .
Comparison with Similar Compounds
Ammonium cumenesulfonate can be compared with other similar compounds such as:
- Xylene sulfonic acid
- Toluene sulfonic acid
- Alkyl aryl sulfonate hydrotropes These compounds share similar chemical structures and properties but differ in their specific functional groups and applications. For example, xylene sulfonic acid and toluene sulfonic acid are commonly used as surfactants and hydrotropes in cosmetics, while benzenesulfonic acid, (1-methylethyl)-, ammonium salt is more frequently used in industrial and research settings .
Properties
CAS No. |
37475-88-0 |
|---|---|
Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
azanium;2-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.H3N/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);1H3 |
InChI Key |
LUAVFCBYZUMYCE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |
Key on ui other cas no. |
37475-88-0 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















